Compound Description: Ponatinib, specifically its bromhydrate salt form, is described as 3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide bromhydrate. [] This compound is a tyrosine kinase inhibitor, primarily known for its use in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.
Relevance:While the core structure differs, both ponatinib and N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide share a substituted benzamide moiety. They also both feature a piperazine ring, although with different substitution patterns. The presence of these shared structural elements suggests potential similarities in their physicochemical properties and potential biological activities. []
Ponatinib (as Hydrochloride Salt)
Compound Description: This entry refers to the hydrochloride salt of ponatinib, structurally described as 3-(2-imidazo[1,2-b]pyridazine-3-yléthynyl)-4-méthyl-n-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phényl] benzamide hydrochloride. [] This salt form, similar to the bromhydrate, is relevant in the context of drug formulation and development.
Relevance:Similar to the bromhydrate salt, the hydrochloride salt of ponatinib shares the benzamide core and the substituted piperazine ring with N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide. [] The variation in salt form highlights the exploration of different salt forms for optimizing drug properties, a common practice in medicinal chemistry.
Imatinib Mesylate
Compound Description: Imatinib mesylate, chemically known as 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide methanesulphonate, is a tyrosine kinase inhibitor. [, , ] It is primarily used to treat certain types of leukemia and gastrointestinal stromal tumors.
Relevance:Imatinib mesylate exhibits significant structural similarities to N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide. Both compounds feature a central benzamide core substituted at the para position with a piperazine ring. Although the substituents on the piperazine differ, the shared core structure suggests a potential relationship in their pharmacological profiles. [, , ]
Imanitib Free Base
Compound Description: This entry refers to the free base form of imatinib, named 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)-2-pyrimidinyl]amino-phenyl]-benzamide. [] The free base form is significant as it represents the active pharmaceutical ingredient before salt formation.
Relevance: Similar to its mesylate salt, the free base form of imatinib shares the core benzamide structure and substituted piperazine ring with N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide. [] Comparing different salt and free base forms of related compounds can provide insights into structure-activity relationships and physicochemical property modulation.
Compound Description:This compound, identified as 873140, is described as a potent allosteric antagonist of the CCR5 receptor. [] It exhibits antiviral activity against HIV-1 by interfering with the virus's entry mechanism.
Relevance:Though structurally distinct from N-(4-{[4-(Diphenylmethyl)-1-piperazinyl)carbonyl}phenyl)benzamide, 873140 is categorized alongside other noncompetitive allosteric antagonists of CCR5. This suggests potential research interest in exploring the target compound for similar CCR5 antagonist activity, even with differing structures. []
Compound Description:BN 80933 acts as a dual inhibitor of neuronal nitric oxide synthase (nNOS) and lipid peroxidation. [, ] This compound shows promising neuroprotective effects in various models of brain injury, including head trauma, global ischemia, and focal ischemia.
Relevance:Both BN 80933 and N-(4-{[4-(Diphenylmethyl)-1-piperazinyl)carbonyl}phenyl)benzamide feature a piperazine ring incorporated into their structures. Additionally, both are benzamide derivatives. Despite the differences in their overall structure and specific activities, the shared presence of these pharmacophoric elements suggests they may share some physicochemical properties. [, ]
Compound Description:This entry refers to a series of compounds, not a single specific entity. The general structure emphasizes the presence of a piperazine ring with specific substitutions, including an arylmethyl group and a 4-phenyl-3-substituted-amino-2-hydroxybutyl side chain. [] These derivatives are investigated for their anti-malarial activity.
Relevance:The N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide also features a diphenylmethyl-substituted piperazine moiety. The presence of an arylmethyl substituent on the piperazine ring in both this compound and the (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives suggests this structural motif might be relevant for interacting with specific biological targets. []
Compound Description:This compound, structurally similar to imatinib, is investigated for its potential as an anti-tumor agent. [, ] Different salt forms, including tartrate, hydrochloride, citrate, malate, fumarate, succinate, benzoate, benzenesulfonate, pamoate, formate, malonate, 1,5-naphthalene disulfonate, salicylates, cyclohexane sulfamate, lactate, mandelate, glutarate, adipate, squaric acid salt, vanillin salt, oxaloacetate, ascorbate and sulfate are explored. [, ]
Relevance:The compound shares a very similar structure to imatinib and like imatinib, also shares a central benzamide core substituted at the para position with a piperazine ring with N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide. [, ] The exploration of various salt forms highlights the importance of optimizing drug properties, a consideration relevant to N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide as well.
Compound Description: This novel benzamide derivative exhibits potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. [] Molecular docking studies suggest it inhibits the enzyme enoyl-[acyl-carrying protein]-reductase (InhA), similar to the mechanism of isoniazid.
Relevance:The compound and N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide belong to the same chemical class – benzamide derivatives – and both incorporate a piperazine ring within their structure. [] This structural similarity suggests potential overlapping physicochemical properties and possible cross-reactivity with certain biological targets, although they are studied for different therapeutic applications.
Compound Description:This entry describes a benzamide-based ligand (HL) and its complexes with various metal ions (Co(II), Fe(III), Cu(II), and Zn(II)). [] The ligand itself is characterized by its bidentate chelating ability through the C=N nitrogen and OH oxygen atoms.
Relevance:While structurally distinct from N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide, the study of HL and its metal complexes highlights the diverse applications of benzamide derivatives in coordination chemistry and potential therapeutic areas beyond their direct structural analogs. []
Compound Description: This refers to a series of benzamide derivatives designed as potential therapeutic agents for Alzheimer's disease. [] These compounds showed inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's pathology.
Relevance:These compounds share a common structural scaffold with N-(4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide: a benzamide core linked to a substituted phenyl ring. [] The variations in substituents and their positioning highlight the exploration of structure-activity relationships within this class of compounds for targeting different therapeutic areas.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.